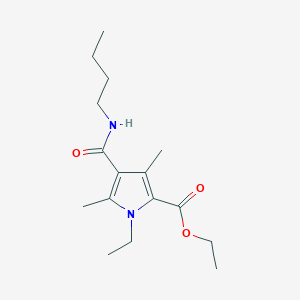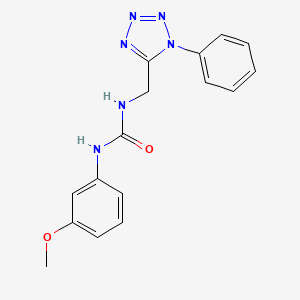
1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as MPTU, is a synthetic compound that has been studied for its potential therapeutic applications. MPTU has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively in scientific research.
Wissenschaftliche Forschungsanwendungen
Anion Tuning in Hydrogel Formation
Research by Lloyd and Steed (2011) illustrates how the rheology, morphology, and gelation of low molecular weight hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can be tuned by the identity of anions. This study suggests potential applications of similar urea derivatives in developing hydrogels with customizable physical properties for use in drug delivery systems, tissue engineering, and as biomaterials (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Activity
A study conducted by Mustafa, Perveen, and Khan (2014) on the synthesis of urea derivatives revealed that compounds such as N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed promising enzyme inhibition and in vitro anticancer activity. This highlights the potential of urea derivatives in the development of new therapeutic agents targeting specific enzymes or cancer cells (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optical Properties
Shettigar et al. (2006) explored the nonlinear optical properties of bis-chalcone derivatives, finding significant second harmonic generation efficiencies and hyperpolarizabilities. These findings suggest that certain urea derivatives could be explored for their potential in optical technologies, such as in the development of new materials for photonic and electro-optic applications (Shettigar et al., 2006).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the corrosion inhibition efficiency of urea derivatives on mild steel in hydrochloric acid, revealing that compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea exhibit good performance. This indicates the utility of urea derivatives in protecting metals from corrosion, particularly in industrial applications (Bahrami & Hosseini, 2012).
Directed Lithiation
Smith, El‐Hiti, and Alshammari (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, leading to the formation of substituted products. This research outlines the potential of urea derivatives in synthetic chemistry, particularly in facilitating the synthesis of complex organic molecules through selective lithiation strategies (Smith, El‐Hiti, & Alshammari, 2013).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-24-14-9-5-6-12(10-14)18-16(23)17-11-15-19-20-21-22(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRADAUSDDLLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)
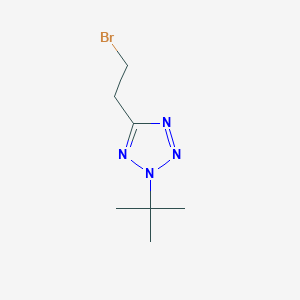
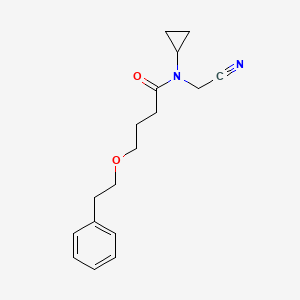
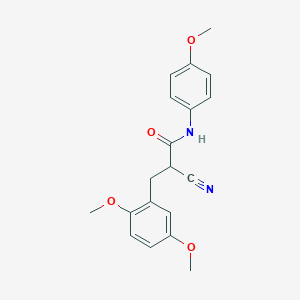
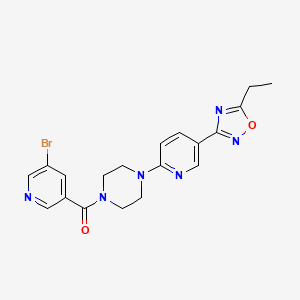
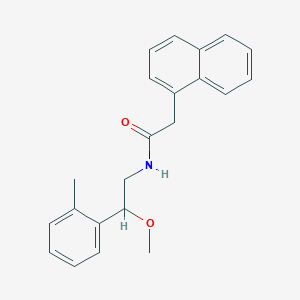
![benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2398684.png)
![2-Methylspiro[indole-3,4'-piperidine]](/img/structure/B2398685.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2398686.png)

